DS-1205 -

DS-1205

Catalog Number: EVT-1534675
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-1205, also known as DS-1205b, is a selective and potent AXL kinase inhibitor with IC50 of 1.3 nM. DS-1205 potently inhibited the hGAS6-induced migration in vitro with EC50 of 2.7 nM. DS-1205b monotherapy exerted significant antitumor activity in an NIH3T3-AXL allograft model. In an HCC827 xenograft model, combination treatment with DS-1205b and osimertinib significantly delayed on the onset of tumor resistance compared to osimertinib alone in a manner proportional to DS-1205b does. DS-1205b also showed a similar resistance delay effect with erlotinib combination in the same xenograft model.
Overview

DS-1205 is a specific small molecule inhibitor targeting the AXL receptor tyrosine kinase, primarily investigated for its potential to overcome resistance in therapies involving epidermal growth factor receptor tyrosine kinase inhibitors. The compound has been a focal point in cancer research, particularly in non-small cell lung cancer associated with epidermal growth factor receptor mutations. Its development is part of a broader effort to enhance therapeutic efficacy against resistant cancer forms.

Source and Classification

DS-1205 is classified as a small molecule drug and is known by several synonyms, including AB 329 and DS 1205B. It has undergone various phases of clinical trials, particularly focusing on its application in treating non-small cell lung cancer. The compound is synthesized to be orally bioavailable, which enhances its therapeutic usability in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of DS-1205 involves several advanced organic chemistry techniques. While specific protocols for DS-1205 synthesis are not extensively detailed in the available literature, it typically includes:

  • Chemical Reactions: Various steps involving coupling reactions and functional group modifications.
  • Purification Techniques: Common methods such as chromatography are employed to isolate the desired compound from reaction mixtures.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

These methods ensure that the final product meets the necessary standards for biological testing and clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of DS-1205 is characterized by its specific arrangement that allows it to effectively bind to the AXL receptor. While precise structural data (such as crystal structure) for DS-1205 may not be publicly available, it is essential to understand that its design is aimed at maximizing interaction with the AXL protein.

Key structural features likely include:

  • Functional Groups: Designed to enhance binding affinity.
  • Three-dimensional Conformation: Optimized for receptor interaction.

Further studies may employ computational modeling techniques to predict its binding interactions with target receptors .

Chemical Reactions Analysis

Reactions and Technical Details

DS-1205 primarily functions through its interaction with the AXL receptor, inhibiting its activity. The chemical reactions involving DS-1205 can be summarized as follows:

  1. Binding Reaction: DS-1205 binds to the AXL receptor, preventing its activation by natural ligands such as growth arrest-specific protein 6.
  2. Inhibition of Signaling Pathways: This binding disrupts downstream signaling cascades that promote tumor growth and resistance mechanisms.

The specificity of DS-1205 for AXL makes it an interesting candidate for combination therapies, particularly in cases where traditional therapies fail due to resistance .

Mechanism of Action

Process and Data

The mechanism of action of DS-1205 involves several key processes:

  1. Inhibition of AXL Activation: By binding to the AXL receptor, DS-1205 prevents its activation by ligands.
  2. Reduction of Tumor Growth Signals: The inhibition leads to decreased signaling through pathways that promote survival and proliferation in cancer cells.
  3. Restoration of Sensitivity to Other Therapies: In preclinical studies, combining DS-1205 with epidermal growth factor receptor inhibitors has shown enhanced anti-tumor effects, suggesting a role in reversing resistance mechanisms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in current literature, general properties expected for small molecule inhibitors like DS-1205 include:

  • Molecular Weight: Typically within a range suitable for oral bioavailability.
  • Solubility: Designed for adequate solubility in biological fluids to facilitate absorption.

Chemical properties would include stability under physiological conditions and reactivity profiles relevant to its mechanism of action .

Applications

Scientific Uses

DS-1205 has significant potential applications in oncology, particularly:

  1. Combination Therapy: Used alongside other treatments for non-small cell lung cancer to combat resistance.
  2. Research Tool: Serves as a model compound for studying AXL signaling pathways and their roles in cancer biology.
  3. Clinical Trials: Currently being evaluated in clinical settings for efficacy against tumors exhibiting resistance to standard therapies .
Introduction to AXL Kinase and Its Role in Oncogenic Signaling

AXL Receptor Tyrosine Kinase: Structural and Functional Overview

AXL belongs to the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, encoded by a gene located on chromosome 19q13.2. Structurally, AXL features:

  • Extracellular domain: Two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) repeats that facilitate binding to its ligand GAS6 [3] [9].
  • Intracellular domain: A conserved kinase region that initiates downstream signaling upon activation [9].
  • Molecular weight: Approximately 140 kDa, with post-translational modifications (e.g., glycosylation) influencing its stability and membrane localization [9].

Unlike oncogenic drivers, AXL acts as a molecular "hub," integrating signals from multiple pathways. Its activation occurs primarily through ligand-dependent mechanisms (GAS6 binding), but ligand-independent activation via heterodimerization with EGFR, MET, or other RTKs is also documented in cancer contexts [9].

AXL/GAS6 Signaling Pathway in Tumorigenesis and Metastasis

The AXL/GAS6 axis drives malignant progression through several interconnected mechanisms:

  • Downstream effectors: Ligand binding induces AXL dimerization, autophosphorylation, and activation of PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, promoting cell survival, proliferation, and migration [3] [9].
  • Epithelial-mesenchymal transition (EMT): AXL activation upregulates transcription factors (e.g., SLUG, TWIST) and mesenchymal markers (vimentin, N-cadherin), enhancing cell motility and invasion [6] [9].
  • Immune modulation: In the tumor microenvironment, AXL suppresses dendritic cell maturation and promotes macrophage polarization toward an immunosuppressive phenotype, facilitating immune evasion [9].
  • Angiogenesis: AXL signaling in endothelial cells increases VEGF expression, supporting tumor vascularization [9].

Table 1: Biological Processes Driven by AXL/GAS6 Signaling in Cancer

ProcessKey MechanismsFunctional Outcome
Cell SurvivalPI3K/AKT activation; BCL-2 upregulationReduced apoptosis
EMTSLUG/TWIST induction; Vimentin upregulationEnhanced invasion/metastasis
Immune EvasionSOCS1/3 upregulation; TLR pathway inhibitionTumor microenvironment immunosuppression
AngiogenesisVEGF secretion; Endothelial cell proliferationTumor vascular support

AXL Overexpression and Correlation with Drug Resistance in NSCLC

AXL overexpression is a clinically validated mechanism of resistance to targeted therapies in EGFR-mutant NSCLC:

  • Prevalence: Approximately 20–30% of EGFR-TKI-resistant NSCLC cases show AXL upregulation independent of T790M mutations [1] [6].
  • Functional studies: Long-term exposure of HCC827 NSCLC cells to erlotinib or osimertinib induces AXL overexpression, correlating with >100-fold increase in IC₅₀ values for EGFR TKIs [1].
  • Clinical correlation: High AXL mRNA/protein levels correlate with shorter progression-free survival (PFS) and poor responses to EGFR inhibitors like gefitinib or osimertinib [6] [8].

Table 2: AXL Expression in NSCLC Resistance Settings

Resistance ContextAXL Overexpression FrequencyAssociated Resistance Mechanisms
Post-1st gen EGFR TKI (erlotinib)~20%EMT phenotype; MET co-activation
Post-3rd gen EGFR TKI (osimertinib)15–25%Bypass signaling; Persister cell survival
T790M-negative progression30–40%Alternative survival pathway activation

Properties

Product Name

DS-1205

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

DS-1205; DS 1205; DS1205; DS-1205b; DS 1205b; DS1205b;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.